molecular formula C21H21N3O2 B2911521 6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-91-5

6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2911521
CAS No.: 940745-91-5
M. Wt: 347.418
InChI Key: QGASOMQVTKCLAU-UHFFFAOYSA-N
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Description

6-Phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative with a bicyclic core structure featuring a pyrrolo[3,4-d]pyrimidine-dione scaffold. Its substituents include a phenethyl group at position 6 and a p-tolyl (4-methylphenyl) group at position 2. These moieties confer distinct physicochemical and pharmacological properties.

Properties

IUPAC Name

4-(4-methylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-7-9-16(10-8-14)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGASOMQVTKCLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenethylamine derivative with a p-tolyl-substituted diketone in the presence of a suitable catalyst can lead to the formation of the desired pyrrolo[3,4-d]pyrimidine core. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, with the addition of acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related dihydropyrimidinones, focusing on substituent effects, biological activity, and physicochemical properties.

Key Observations:

Phenethyl vs. Benzyl (Compound A): The target compound’s phenethyl group (C6H5CH2CH2−) introduces greater flexibility and lipophilicity compared to Compound A’s benzyl group (C6H5CH2−). This may enhance blood-brain barrier penetration but reduce α-glucosidase binding affinity due to steric hindrance .

Halogen and Heterocyclic Substituents: The 2-chlorophenyl group in ’s compound may enhance electronic interactions with targets like neutrophil elastase, as seen in related inhibitors (). Chlorine’s electronegativity could stabilize ligand-receptor complexes .

Hydrophilic vs. Lipophilic Groups :

  • Hydroxypropyl () and hydroxyethyl () substituents improve solubility but may reduce membrane permeability compared to alkyl/aryl groups.

Biological Activity

6-Phenethyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically involves:

  • Formation of Pyrrole Derivatives : Starting with pyrrole and modifying it through various reactions.
  • Cyclization : Utilizing cyclization methods to form the pyrrolo[3,4-d]pyrimidine structure.
  • Functionalization : Introducing phenethyl and p-tolyl groups to enhance biological activity.

Biological Activity

The biological activity of this compound has been evaluated in several studies. Here are key findings:

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit antitumor properties. For instance:

  • Mechanism of Action : The compound may inhibit enzymes involved in DNA synthesis and repair pathways.
  • Case Study : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

Antiviral Properties

Some derivatives have shown antiviral activity:

  • Inhibition of Viral Replication : Certain studies suggest that compounds similar to this compound can inhibit viral replication mechanisms.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound:

  • Mechanisms : It may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
  • Preclinical Studies : Animal models have shown improvements in cognitive function when treated with this compound.

Data Table of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AntitumorHighInhibition of DNA synthesis
AntiviralModerateInhibition of viral replication
NeuroprotectivePromisingModulation of neurotransmitter systems

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